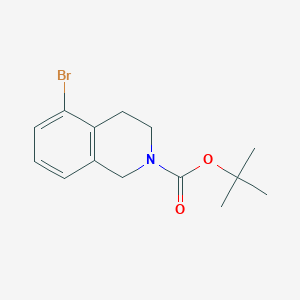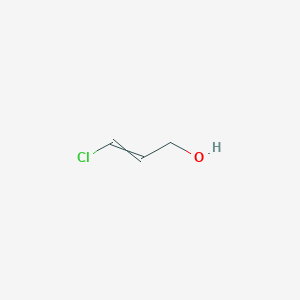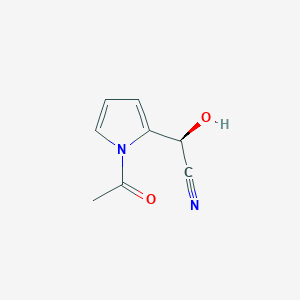
1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI), also known as R-(-)-1-Acetyl-2-pyrrolidinone, is an organic compound with a molecular formula C8H10N2O2. It is a chiral molecule and exists in two enantiomeric forms, R and S. This compound is widely used in scientific research for its various applications in organic synthesis, pharmaceuticals, and materials science.
Mechanism Of Action
The mechanism of action of 1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone is not well understood. However, it is believed to act as a chiral auxiliary in various asymmetric reactions, where it enhances the stereoselectivity of the reaction. It may also act as a Lewis acid catalyst in some reactions.
Biochemical And Physiological Effects
1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone has no known biochemical or physiological effects. It is not used in drug formulations, and there is no information available on its toxicity or pharmacokinetics.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone is its chiral nature, which makes it a useful building block in the synthesis of chiral compounds. It is also readily available and relatively inexpensive. However, its use is limited to certain types of reactions, and its mechanism of action is not well understood. It may also have limited solubility in some solvents.
Future Directions
There are several future directions for the use of 1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone in scientific research. One area of interest is the development of new synthetic methodologies using this compound as a chiral auxiliary or Lewis acid catalyst. Another area of interest is the synthesis of new bioactive compounds using 1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone as a building block. Finally, the development of new materials based on 1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone is an area of potential research, given its unique chiral and electronic properties.
Synthesis Methods
The synthesis of 1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone involves the reaction of pyrrole with acetic anhydride and acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism to yield the desired product.
Scientific Research Applications
1H-Pyrrole-2-acetonitrile, 1-acetyl-alpha-hydroxy-, (R)-(9CI)(-)-1-Acetyl-2-pyrrolidinone has numerous applications in scientific research. It is used as a building block in the synthesis of various bioactive compounds, such as antitumor agents, antiviral drugs, and chiral ligands for asymmetric synthesis. It is also used as a solvent and reagent in organic synthesis and catalysis.
properties
IUPAC Name |
(2R)-2-(1-acetylpyrrol-2-yl)-2-hydroxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)10-4-2-3-7(10)8(12)5-9/h2-4,8,12H,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXBPTFSUGYHGJ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=C1C(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=CC=C1[C@H](C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1-Acetylpyrrol-2-yl)-2-hydroxyacetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

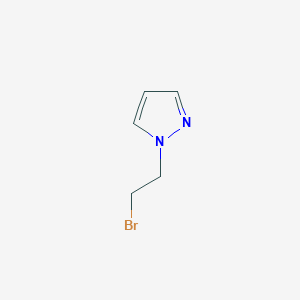
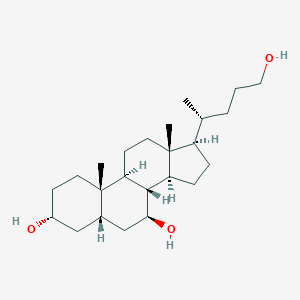


![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)




